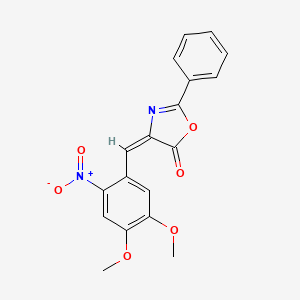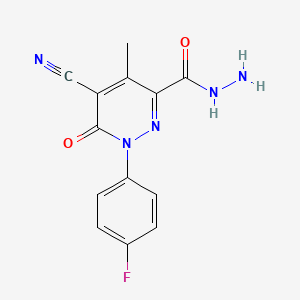![molecular formula C11H12N2O6S B11081606 Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfanyl)acetate](/img/structure/B11081606.png)
Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-({2-[(METHOXYCARBONYL)AMINO]-5-NITROPHENYL}SULFANYL)ACETATE is a complex organic compound with a unique structure that includes a nitrophenyl group, a methoxycarbonyl group, and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[(METHOXYCARBONYL)AMINO]-5-NITROPHENYL}SULFANYL)ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a suitable aromatic precursor, followed by the introduction of the methoxycarbonyl and sulfanyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing advanced equipment to maintain precise control over reaction parameters. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[(METHOXYCARBONYL)AMINO]-5-NITROPHENYL}SULFANYL)ACETATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and sulfanyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as amines, esters, and substituted aromatic compounds.
Scientific Research Applications
METHYL 2-({2-[(METHOXYCARBONYL)AMINO]-5-NITROPHENYL}SULFANYL)ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-({2-[(METHOXYCARBONYL)AMINO]-5-NITROPHENYL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxycarbonyl and sulfanyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- METHYL 2-[(METHOXYCARBONYL)AMINO]ACETATE
- ETHYL 2-[(METHOXYCARBONYL)AMINO]ACETATE
Uniqueness
METHYL 2-({2-[(METHOXYCARBONYL)AMINO]-5-NITROPHENYL}SULFANYL)ACETATE is unique due to the presence of the nitrophenyl and sulfanyl groups, which confer distinct chemical and biological properties. These groups enable the compound to participate in a wider range of reactions and exhibit specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12N2O6S |
|---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
methyl 2-[2-(methoxycarbonylamino)-5-nitrophenyl]sulfanylacetate |
InChI |
InChI=1S/C11H12N2O6S/c1-18-10(14)6-20-9-5-7(13(16)17)3-4-8(9)12-11(15)19-2/h3-5H,6H2,1-2H3,(H,12,15) |
InChI Key |
NOOYUYODEJKREE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-tert-butylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B11081528.png)
![2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B11081537.png)
![3-(4-Methoxy-benzyl)-4-oxo-2-phenylimino-[1,3]thiazinane-6-carboxylic acid amide](/img/structure/B11081540.png)
![2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylpropan-2-amine](/img/structure/B11081545.png)
![3-ethyl-5-(3-hydroxy-4-methoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11081549.png)
![(3Z)-3-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11081557.png)
![(2Z)-3-butyl-2-[(3,5-dichlorophenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11081561.png)


![9,14-bis(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11081595.png)
![ethyl 4-{3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate](/img/structure/B11081603.png)
![Ethyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11081607.png)
![2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile](/img/structure/B11081612.png)
![4-(2-pyridyl)-N-[3-(trifluoromethyl)phenyl]thiazol-2-amine](/img/structure/B11081619.png)
